![molecular formula C12H22N4O2 B2727994 tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate CAS No. 2168568-86-1](/img/structure/B2727994.png)
tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate
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Overview
Description
tert-Butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group attached to a pyrazole-containing amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-pyrazole and tert-butyl carbamate.
Amination: The pyrazole ring is functionalized with an amino group through a nucleophilic substitution reaction.
Protection: The amino group is protected using tert-butyl carbamate to prevent unwanted side reactions.
Condensation: The protected amino pyrazole is then condensed with a suitable aldehyde or ketone to introduce the propan-2-yl group.
Final Assembly: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its structure suggests potential activity as a ligand for certain enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the chemical industry, this compound might be used in the production of agrochemicals, dyes, or other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{1-amino-2-[(1H-imidazol-1-yl)methyl]propan-2-yl}carbamate
- tert-Butyl N-{1-amino-2-[(1H-triazol-1-yl)methyl]propan-2-yl}carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate offers unique reactivity due to the presence of the pyrazole ring. This heterocycle can engage in specific interactions that are not possible with imidazole or triazole rings, potentially leading to different biological activities and synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(1-amino-2-methyl-3-pyrazol-1-ylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-11(2,3)18-10(17)15-12(4,8-13)9-16-7-5-6-14-16/h5-7H,8-9,13H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGIILUTDVAKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CN)CN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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